Angustifoline

Vue d'ensemble

Description

Molecular Structure Analysis

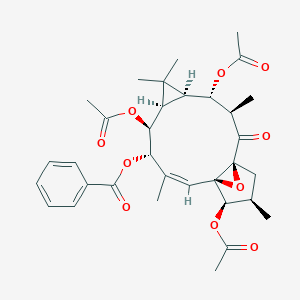

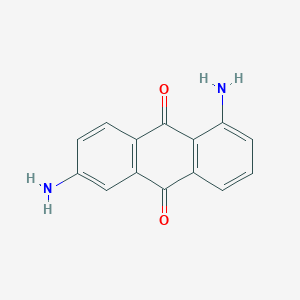

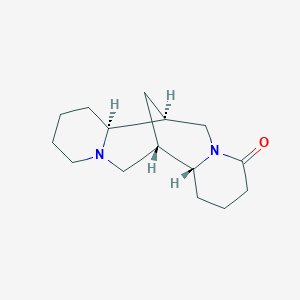

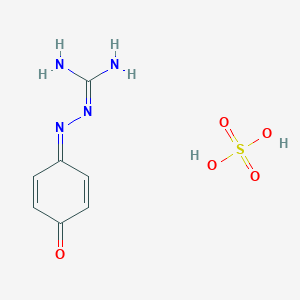

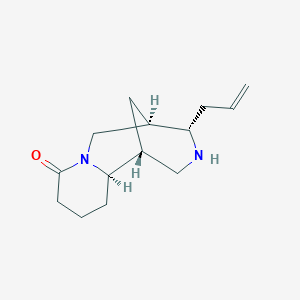

The molecular structure of Angustifoline has been determined from three-dimensional X-ray data . The molecular formula of Angustifoline is C14H22N2O .Chemical Reactions Analysis

GC–MS is a common method used to detect quinolizidine alkaloids like Angustifoline in different varieties of lupin-based products .Physical And Chemical Properties Analysis

Angustifoline is an amorphous white powder . Its boiling point is 377.6±31.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

- Angustifoline exhibits promising effects against cancer cells. In particular, it has been investigated for its impact on COLO-205 human colon cancer cells. Studies suggest that it induces autophagy and mitochondrial-mediated apoptosis, suppresses cell invasion and migration, and stimulates G2/M cell cycle arrest .

- Extracts from E. angustifolium demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. Additionally, they exhibit antimycotic activity against fungi such as Microsporum canis, Trichophyton tonsurans, and the dermatophytes Arthroderma spp. .

- Plants of the Epilobium genus, including E. angustifolium, have been used in folk medicine for treating benign prostate hyperplasia. Their anti-inflammatory, analgesic, antitumor, and antiandrogenic properties make them valuable for prostate health .

- The rhizome of E. angustifolium is traditionally used in China for its anti-inflammatory and analgesic properties. It may offer relief from pain and inflammation .

- Epilobium plants contain flavonoids, phenolic acids, tannins, steroids, triterpenes, and essential oils. These compounds contribute to their therapeutic potential .

- Historically, Epilobium species were employed to address sleeping disorders and menstrual irregularities. While more research is needed, these traditional uses highlight their potential in managing such conditions .

Anticancer Properties

Antibacterial and Antimycotic Activity

Traditional Medicine for Prostate Health

Anti-Inflammatory and Analgesic Effects

Phytochemical Richness

Sleep Disorders and Menstrual Disorders

Safety And Hazards

Propriétés

IUPAC Name |

(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))- | |

CAS RN |

550-43-6 | |

| Record name | Angustifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research suggests that angustifoline demonstrates anticancer properties against COLO-205 human colon cancer cells by triggering several mechanisms. This includes inducing autophagy, a process where cells degrade and recycle their own components, alongside promoting mitochondrial-mediated apoptosis, also known as programmed cell death []. Additionally, angustifoline appears to impede both cell invasion and migration, and stimulates G2/M cell cycle arrest, further inhibiting uncontrolled cell growth [].

A: Studies show that treating COLO-205 cells with angustifoline leads to the formation of characteristic autophagic cell vesicles []. Moreover, a significant upregulation in the expression of two key autophagy-related proteins, Beclin-1 and LC3-II, was observed in these cells [].

ANone: Angustifoline has a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize angustifoline. This includes infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, has been used to determine the stereochemistry of angustifoline and its derivatives [].

ANone: The available research primarily focuses on the biological activity of angustifoline, with limited information available regarding its material compatibility and stability under various conditions. Further investigation is needed in this area.

ANone: The current research focuses primarily on the biological activity of angustifoline, particularly its anticancer properties. There is no information available on its use as a catalyst.

ANone: While computational studies could provide valuable insights into angustifoline's interactions with biological targets and aid in SAR studies, the provided research does not include such investigations.

A: Although the research provided doesn't directly investigate SAR, it does highlight the synthesis and study of several angustifoline derivatives, including the deoxy-analogue of N-hydroxymethylangustifoline, N-cyanomethylangustifoline, and various esters [, ]. These studies suggest that modifications to the N(12) position can influence the molecule's conformation and potentially its biological activity.

ANone: The available research primarily focuses on angustifoline's isolation, characterization, and biological activity, with limited information on its stability under various conditions or formulation strategies to enhance its bioavailability. Further studies are necessary in this area.

A: The current research primarily focuses on angustifoline's isolation, structural characterization, and initial investigations into its biological activity, particularly its anticancer properties []. Further research is required to comprehensively address these aspects.

A: Early research focused on isolating and characterizing angustifoline from various Lupinus species [, , , ]. Subsequent studies explored its biosynthesis, with a focus on the incorporation of cadaverine as a precursor [, ]. More recently, research has delved into investigating the potential anticancer properties of angustifoline, particularly against human colon cancer cells [].

A: While the available research primarily stems from the fields of natural product chemistry and pharmacology, the study of angustifoline's anticancer activity against human colon cancer cells hints at potential synergies with cancer biology and oncology []. Further interdisciplinary collaborations could accelerate the understanding and development of angustifoline as a potential therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.